

Data Presentation: Inhibitory Activity of Compound 9 Against a Panel of PRMTs

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Compound of Interest

Compound Name: CARM1-IN-6

Cat. No.: B15135964

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The inhibitory activity of Compound 9 was assessed against a panel of human PRMTs to determine its selectivity. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, were determined for each enzyme. The results are summarized in the table below.

PRMT Family	Target Enzyme	IC ₅₀ (nM)
Type I PRMTs	CARM1 (PRMT4)	94 ± 23
PRMT1	> 50,000	
PRMT3	> 50,000	
PRMT6	1,800 ± 200	
PRMT8	> 50,000	
Type II PRMTs	PRMT5	> 50,000
Type III PRMTs	PRMT7	> 50,000

As the data indicates, Compound 9 is a potent inhibitor of CARM1 with an IC₅₀ of 94 ± 23 nM. It demonstrates high selectivity for CARM1 over other PRMTs. The inhibitor showed approximately 20-fold selectivity for CARM1 over PRMT6 and was inactive against PRMT1, PRMT3, PRMT5, PRMT7, and PRMT8 at concentrations up to 50,000 nM[1].

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide.

In Vitro PRMT Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of PRMTs by measuring the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine ([³H]-SAM) to a substrate.

Materials:

- Recombinant human PRMT enzymes (CARM1, PRMT1, PRMT3, PRMT5, PRMT6, PRMT7, PRMT8)
- Substrate: Histone H3 for CARM1; other appropriate substrates for other PRMTs
- [³H]-SAM (S-adenosyl-L-[methyl-³H]methionine)
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 1 mM EDTA
- Inhibitor Compound 9 dissolved in DMSO
- Trichloroacetic acid (TCA)
- Scintillation cocktail
- Filter paper
- Scintillation counter

Procedure:

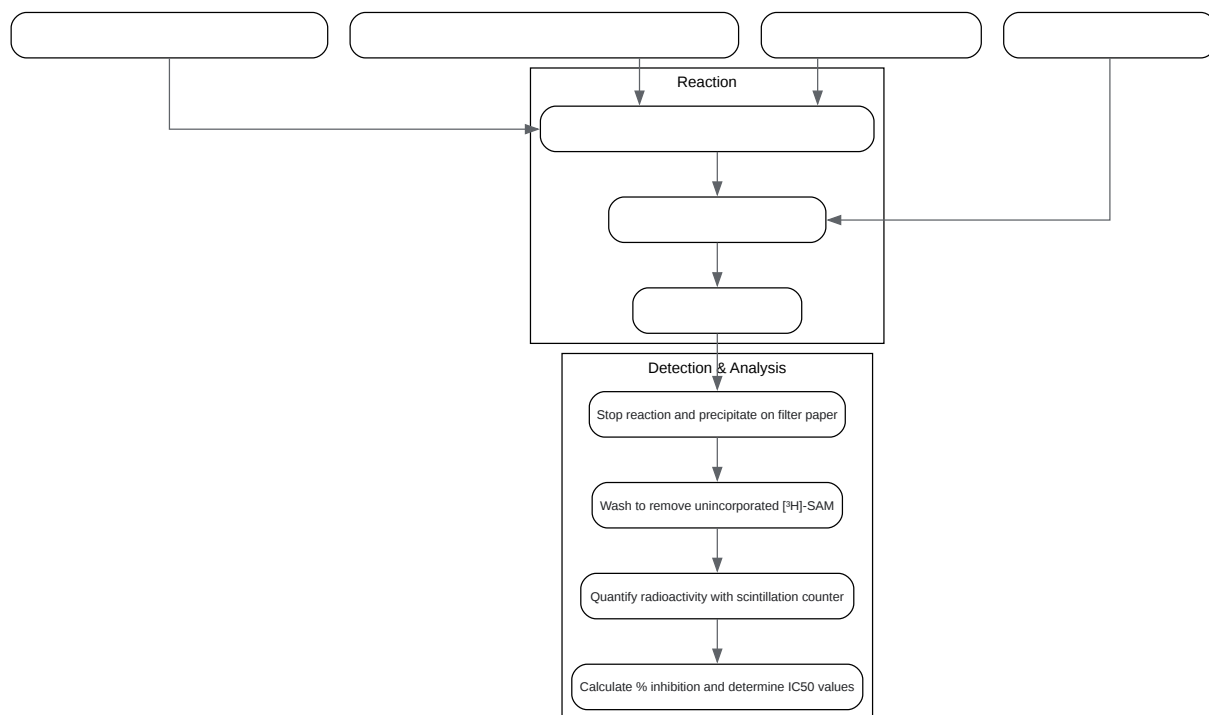
- Prepare a reaction mixture containing the respective recombinant PRMT enzyme and its substrate in the assay buffer.

- Add varying concentrations of Compound 9 or DMSO (as a vehicle control) to the reaction mixture.
- Initiate the methylation reaction by adding [³H]-SAM.
- Incubate the reaction mixture at 30°C for 1 hour.
- Stop the reaction by spotting the mixture onto filter paper and precipitating the protein-substrate complex with cold 10% trichloroacetic acid (TCA).
- Wash the filter papers with ethanol to remove unincorporated [³H]-SAM.
- Air-dry the filter papers and place them in scintillation vials with a scintillation cocktail.
- Quantify the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of Compound 9 relative to the DMSO control.
- Determine the IC₅₀ values by fitting the data to a dose-response curve using non-linear regression analysis.

Mandatory Visualization

Experimental Workflow for Assessing Inhibitor Cross-Reactivity

The following diagram illustrates the general workflow for evaluating the cross-reactivity of a PRMT inhibitor against a panel of enzymes.



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Workflow for PRMT inhibitor cross-reactivity screening.

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References

- [1. Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1 \(CARM1\) - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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